molecular formula C14H18O5 B13618174 Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate

Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate

Cat. No.: B13618174
M. Wt: 266.29 g/mol
InChI Key: BHGCBIJEENWXDP-UHFFFAOYSA-N
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Description

Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate: is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methoxyphenoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 2-formyl-6-methoxyphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. Additionally, the methoxyphenoxy moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-12(16)9-18-13-10(8-15)6-5-7-11(13)17-4/h5-8H,9H2,1-4H3

InChI Key

BHGCBIJEENWXDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC=C1OC)C=O

Origin of Product

United States

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